1,4-Oxazocane

Lipophilicity Membrane permeability Drug design

1,4-Oxazocane (CAS 4741-36-0) is a saturated eight-membered heterocycle containing one nitrogen and one oxygen atom at the 1- and 4-positions, respectively, with molecular formula C₆H₁₃NO and molecular weight 115.17 g/mol. It belongs to the medium-ring azocane family and is characterized by an XLogP3 of 0.1, a topological polar surface area (TPSA) of 21.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 4741-36-0
Cat. No. B12111508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Oxazocane
CAS4741-36-0
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CCOCCNC1
InChIInChI=1S/C6H13NO/c1-2-5-8-6-4-7-3-1/h7H,1-6H2
InChIKeyNZBVQPIZDGSDNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Oxazocane (CAS 4741-36-0): Procurement-Grade Saturated Eight-Membered N,O-Heterocycle


1,4-Oxazocane (CAS 4741-36-0) is a saturated eight-membered heterocycle containing one nitrogen and one oxygen atom at the 1- and 4-positions, respectively, with molecular formula C₆H₁₃NO and molecular weight 115.17 g/mol [1]. It belongs to the medium-ring azocane family and is characterized by an XLogP3 of 0.1, a topological polar surface area (TPSA) of 21.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound is supplied as a research chemical with purity typically ≥98%, requiring storage sealed in dry conditions at 2–8°C . Its eight-membered ring architecture confers distinct conformational flexibility compared to the more common six-membered morpholine and seven-membered 1,4-oxazepane scaffolds, making it a strategic building block for medicinal chemistry and diversity-oriented synthesis [2].

Why 1,4-Oxazocane Cannot Be Replaced by Morpholine or 1,4-Oxazepane in Structure-Activity Programs


Although morpholine (six-membered), 1,4-oxazepane (seven-membered), and 1,4-oxazocane (eight-membered) share an identical heteroatom composition (one N, one O) and an identical TPSA value of 21.3 Ų [1], their physicochemical and conformational properties diverge substantially with ring expansion. The XLogP3 values differ markedly: −0.9 for morpholine [2], −0.2 for 1,4-oxazepane [3], and +0.1 for 1,4-oxazocane [1]. This >1 log unit shift in lipophilicity, coupled with the enhanced conformational degrees of freedom unique to an eight-membered ring, means that substituting one scaffold for another in a lead series will alter membrane permeability, binding-site complementarity, and metabolic stability in ways that cannot be predicted by simple isosteric reasoning. Furthermore, the 1,4-oxazocane motif is a rare chemotype with minimal literature precedent [4], occupying a distinct region of chemical space that its smaller-ring counterparts do not access. Direct replacement without experimental validation in the target assay therefore carries a high risk of potency loss or off-target liability.

Quantitative Evidence Guide: 1,4-Oxazocane vs. Morpholine, 1,4-Oxazepane, and 1,5-Oxazocane


Elevated Lipophilicity (XLogP3) of 1,4-Oxazocane vs. Morpholine and 1,4-Oxazepane Enables Superior Predicted Membrane Permeability

Among the homologous 1,4-N,O-heterocycles, 1,4-oxazocane exhibits the highest computed lipophilicity. PubChem-computed XLogP3 values are −0.9 for morpholine, −0.2 for 1,4-oxazepane, and +0.1 for 1,4-oxazocane [1]. This represents a 1.0 log unit increase over morpholine and a 0.3 log unit increase over 1,4-oxazepane, while all three compounds share an identical TPSA of 21.3 Ų and an identical hydrogen bond donor/acceptor count (1 HBD, 2 HBA) [1]. The higher XLogP3 of 1,4-oxazocane is attributable to the additional methylene units in the eight-membered ring, which increase hydrophobic surface area without introducing polar functionality.

Lipophilicity Membrane permeability Drug design

Expanded Conformational Space of Eight-Membered 1,4-Oxazocane Ring vs. Six- and Seven-Membered Analogs

The eight-membered 1,4-oxazocane ring can adopt chair-like, boat-like, and twist-boat conformations, a flexibility contrast with the more constrained six-membered morpholine (predominantly chair) and moderately flexible seven-membered 1,4-oxazepane . This conformational diversity has been noted as a differentiating feature of medium-ring N,O-heterocycles in the context of diversity-oriented synthesis [1]. While no direct crystallographic comparison table is available for the parent unsubstituted scaffolds, the general principle is well established: eight-membered rings exhibit lower ring strain (approximately 2–4 kcal/mol strain energy) compared to the near-zero strain of six-membered rings but significantly greater conformational degrees of freedom, enabling access to distinct three-dimensional pharmacophore geometries [2].

Conformational analysis Molecular diversity Scaffold novelty

1,4-Oxazocane vs. 1,5-Oxazocane: Regioisomeric Differentiation in Heteroatom Spacing Alters Hydrogen-Bonding Geometry

1,4-Oxazocane (O at position 1, N at position 4, CAS 4741-36-0) and 1,5-oxazocane (O at position 1, N at position 5, CAS 107261-17-6) are constitutional isomers with distinct heteroatom spacing . In 1,4-oxazocane, the O and N atoms are separated by two methylene units (O–CH₂–CH₂–N), whereas in 1,5-oxazocane they are separated by three methylene units (O–CH₂–CH₂–CH₂–N) . This difference alters both the intramolecular hydrogen-bonding potential and the relative orientation of hydrogen bond donor and acceptor vectors, which in turn affects molecular recognition by biological targets. The 1,5-isomer has been explicitly described as an exceptionally rare chemotype and a homologous isostere of morpholine and 1,4-diazepane, whereas the 1,4-isomer maps onto a different pharmacophoric geometry [1].

Regioisomer Hydrogen bonding Molecular recognition

Synthetic Accessibility Constraint: 1,4-Oxazocane Requires Higher Synthetic Investment than Morpholine, Justifying Its Procurement as a Preformed Building Block

The synthesis of the eight-membered 1,4-oxazocane ring is thermodynamically challenging. Reported ring-closing metathesis (RCM) routes using Grubbs' catalyst yield only 30–45% of the desired oxazocane product due to competing oligomerization [1]. Intramolecular cyclization of linear aminoalcohol precursors yields 20–35% after purification [1]. In contrast, morpholine is commercially produced on a multi-ton scale by dehydration of diethanolamine, and 1,4-oxazepane can be accessed via well-precedented cyclization methodologies. This difference in synthetic accessibility means that in-house synthesis of 1,4-oxazocane imposes significant cost, time, and purification overhead, making procurement of the preformed, analytically qualified building block (≥98% purity) the rational choice for most discovery programs .

Synthetic difficulty Ring-closing metathesis Procurement rationale

Antibacterial and Anti-Inflammatory Activity of a 1,4-Oxazocane-5,8-dione Derivative Demonstrates Pharmacological Relevance of the Scaffold

Chinese Patent CN113861126A discloses the compound 6-methyl-1,4-oxazocane-5,8-dione, a derivative of the 1,4-oxazocane scaffold, isolated from the plant Nepeta cataria. This compound demonstrated in vitro inhibitory activity against RAW 264.7 macrophage cells (anti-inflammatory assay) and against Staphylococcus aureus and Escherichia coli (antibacterial assay) [1]. While quantitative MIC and IC₅₀ values are not disclosed in the patent abstract, the explicit description of "strong inhibitory activity" against both Gram-positive and Gram-negative bacteria provides a concrete pharmacological anchor for the 1,4-oxazocane scaffold that is absent for simple morpholine or 1,4-oxazepane in this specific natural product context. Separately, a phenotypic screening campaign identified the oxazocane chemotype (compound 41) as possessing bactericidal properties [2].

Antibacterial Anti-inflammatory Natural product derivative

Patent Landscape Density: 1,4-Oxazocane Appears in 336 Patents, Reflecting Broad Industrial and Medicinal Chemistry Interest

According to PubChem data, 1,4-oxazocane (CID 21471151) is associated with 336 patent documents [1]. While the specific roles of the scaffold in these patents vary (from synthetic intermediate to core pharmacophore), this patent count significantly exceeds that of the less-studied 1,5-oxazocane regioisomer and reflects a level of industrial interest that justifies its procurement as a key synthetic building block. By comparison, the more common morpholine scaffold appears in a far larger number of patents due to its widespread commercial use, but the patent activity specifically around eight-membered oxazocane chemistry highlights an active research front where access to the parent scaffold provides competitive advantage.

Patent landscape Industrial relevance IP positioning

Recommended Application Scenarios for 1,4-Oxazocane Based on Quantitative Evidence


Medicinal Chemistry: CNS-Targeted Lead Optimization Requiring Elevated Lipophilicity Without TPSA Penalty

Programs targeting CNS indications often require a narrow lipophilicity window (XLogP ~1–4) balanced with low TPSA for blood-brain barrier penetration [1]. 1,4-Oxazocane (XLogP 0.1, TPSA 21.3 Ų) offers a >1 log unit lipophilicity advantage over morpholine (XLogP −0.9) at identical TPSA, making it a superior starting point for CNS lead series where morpholine-derived compounds fail to achieve adequate brain exposure [1]. The scaffold's conformational flexibility further allows exploration of novel binding modes at GPCRs, ion channels, and kinases that are not accessible with the rigid morpholine chair conformer [2].

Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD) Libraries

Eight-membered saturated N,O-heterocycles are underrepresented in commercial screening libraries compared to six-membered morpholines and piperazines [1]. Incorporating 1,4-oxazocane into DOS pathways or fragment libraries expands three-dimensional chemical space coverage by providing a scaffold with multiple low-energy conformations and a distinct heteroatom spacing geometry [2]. The 1,4-regioisomer specifically offers an O–(CH₂)₂–N hydrogen-bonding motif that differs from the O–(CH₂)₃–N geometry of the 1,5-isomer, enabling complementary molecular recognition profiles .

Anti-Infective Drug Discovery Scaffold Expansion

The patent disclosure of antibacterial and anti-inflammatory activity for a 6-methyl-1,4-oxazocane-5,8-dione derivative against S. aureus, E. coli, and RAW 264.7 macrophages [1], combined with the independent identification of oxazocane scaffolds as bactericidal chemotypes in phenotypic screening [2], positions 1,4-oxazocane as a validated starting point for anti-infective drug discovery. Procurement of the parent heterocycle enables systematic SAR exploration around the 1,4-oxazocane core, with potential applications in addressing antimicrobial resistance.

Degradable Polymer and Biomaterials Research via Ring-Opening Metathesis Polymerization (ROMP)

Patent literature describes the use of oxazocane-containing monomers in ROMP to produce fully backbone-degradable polymers that are labile under both acidic and basic conditions [1]. While these patents typically employ substituted oxazocane derivatives, the parent 1,4-oxazocane scaffold serves as the foundational heterocyclic framework for designing new ROMP monomers with tunable degradation rates, enabling applications in stimuli-responsive drug delivery systems and environmentally degradable materials.

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